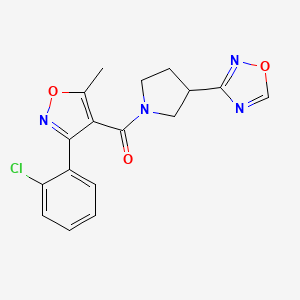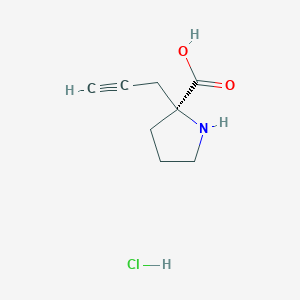![molecular formula C20H18N2O2S B2528655 N-[4-méthyl-3-(2-oxopyrrolidin-1-yl)phényl]-1-benzothiophène-2-carboxamide CAS No. 2034538-54-8](/img/structure/B2528655.png)
N-[4-méthyl-3-(2-oxopyrrolidin-1-yl)phényl]-1-benzothiophène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzothiophene moiety, and a carboxamide group
Applications De Recherche Scientifique
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
The primary target of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a crucial enzyme involved in the shedding of membrane proteins, and it plays a significant role in various biological processes, including cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with its target, ADAM17, by binding to it . This interaction can lead to changes in the activity of ADAM17, potentially influencing the shedding of membrane proteins .
Biochemical Pathways
The interaction of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide with ADAM17 can affect various biochemical pathways. Given the role of ADAM17 in protein shedding, these pathways could involve processes related to cell signaling, immune response, and inflammation . .
Pharmacokinetics
The compound’s pyrrolidine ring could potentially enhance its bioavailability
Result of Action
The molecular and cellular effects of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide’s action are largely dependent on its interaction with ADAM17. By influencing the activity of this enzyme, the compound could potentially affect the shedding of membrane proteins, thereby influencing various cellular processes . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves the construction of the pyrrolidine ring followed by the attachment of the benzothiophene and carboxamide groups. One common method involves the reaction of 4-methyl-3-nitrophenyl benzothiophene-2-carboxylate with 2-oxopyrrolidine under reducing conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other parts of the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with the pyrrolidine ring in N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide.
Benzothiophene Derivatives: Compounds containing the benzothiophene moiety, such as benzothiophene-2-carboxylates, are structurally related.
Uniqueness
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is unique due to the combination of its pyrrolidine ring, benzothiophene moiety, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-13-8-9-15(12-16(13)22-10-4-7-19(22)23)21-20(24)18-11-14-5-2-3-6-17(14)25-18/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZGCEQHMCNYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3S2)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2528572.png)
![3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2528573.png)
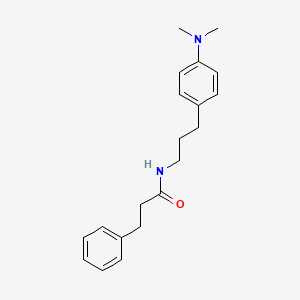
![3-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2528578.png)
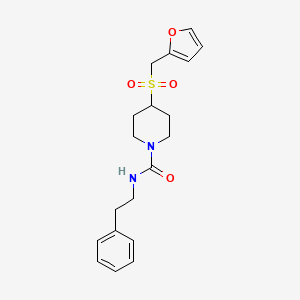
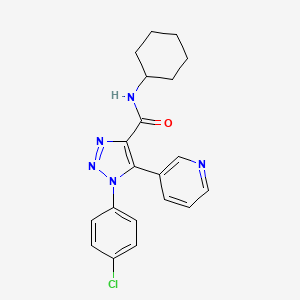

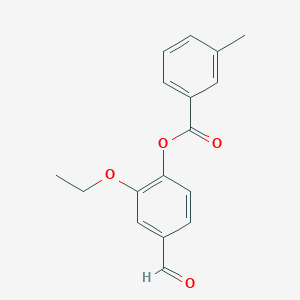
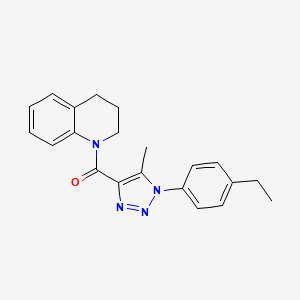
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2528584.png)
![4-acetamido-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide](/img/structure/B2528585.png)
![1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2528587.png)
